molecular formula C32H45BrN2O8 B8069418 Lappaconitine (hydrobromide)

Lappaconitine (hydrobromide)

カタログ番号: B8069418
分子量: 665.6 g/mol
InChIキー: CFFYROOPXPKMEQ-NEFIHXMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Analgesic Applications

Mechanism of Action
Lappaconitine exhibits potent analgesic properties, making it a valuable alternative to traditional opioids. Its mechanism involves the inhibition of voltage-gated sodium channels (Nav1.7), which play a crucial role in pain signaling pathways. Studies have shown that lappaconitine effectively increases the pain threshold and reduces sensitivity in various animal models of pain, including inflammatory and neuropathic pain models .

Clinical Studies

  • Pain Management : A comparative study demonstrated that lappaconitine provided superior analgesic effects compared to morphine in managing moderate to severe pain, particularly in postoperative and cancer pain settings .
  • Pharmacokinetics : Research indicated that lappaconitine's pharmacokinetic profile allows for effective dosing with minimal side effects. For instance, maximum plasma concentrations (C_max) were recorded at approximately 5.09 ng/ml after administration .

Antiarrhythmic Properties

Lappaconitine has been explored for its antiarrhythmic capabilities, particularly in treating ventricular premature beats and paroxysmal atrial fibrillation.

Clinical Trials

  • A study comparing lappaconitine hydrobromide with propafenone revealed that lappaconitine was effective in restoring normal sinus rhythm in patients with paroxysmal atrial fibrillation . The drug was administered intravenously at doses ranging from 0.1 mg/kg to 0.5 mg/kg, demonstrating rapid action against induced arrhythmias in animal models .

Anti-Tumor Activity

Emerging research suggests that lappaconitine may possess anti-tumor properties, inhibiting the growth of various cancer cell lines.

Research Findings

  • Studies have indicated that lappaconitine can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells. However, its clinical application has been limited due to solubility issues, leading to the use of hydrobromide and sulfate forms for enhanced bioavailability .

Anti-Inflammatory Effects

Lappaconitine also exhibits significant anti-inflammatory properties, which contribute to its analgesic effects.

Mechanistic Insights

  • Research has shown that lappaconitine reduces inflammatory markers and cytokines in animal models of inflammation, such as carrageenan-induced paw edema . It modulates signaling pathways associated with inflammation, including NF-kB and MAPK pathways, thereby alleviating symptoms of inflammatory pain .

Summary Table of Applications

ApplicationMechanism of ActionClinical Evidence
AnalgesiaInhibition of Nav1.7 sodium channelsSuperior efficacy compared to morphine in pain management
AntiarrhythmicRestoration of normal sinus rhythmEffective in treating paroxysmal atrial fibrillation
Anti-tumorInhibition of tumor cell proliferationPromising results but limited by solubility issues
Anti-inflammatoryModulation of inflammatory signaling pathwaysReduces cytokines and inflammation markers

生物活性

Lappaconitine (hydrobromide), a diterpenoid alkaloid derived from Aconitum sinomontanum, has garnered attention for its diverse biological activities, particularly in analgesia and antiarrhythmic applications. This article synthesizes current research findings, pharmacokinetics, and case studies surrounding lappaconitine's biological activity.

1.1 Analgesic Activity

Lappaconitine is recognized for its potent analgesic properties, which are not mediated through opioid receptors. Research indicates that it exhibits analgesic effects comparable to morphine and pethidine but with a different mechanism of action. In a study by Liu et al., lappaconitine demonstrated significant analgesic efficacy in various inflammatory pain models, including formalin-induced and carrageenan-induced inflammation in rats .

Table 1: Comparative Analgesic Potency

CompoundPotency (Relative to Morphine)Onset TimeDuration of Action
Lappaconitine7 times more than aminopyrineDelayedProlonged
MorphineBaselineRapidShort
PethidineComparableModerateModerate

1.2 Anti-inflammatory Effects

Lappaconitine has been shown to reduce inflammation through various mechanisms. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-10, and TNF-α, suggesting its potential in treating inflammatory diseases . The compound modulates signaling pathways such as NF-κB and MAPK, further contributing to its anti-inflammatory effects .

The analgesic mechanism of lappaconitine involves modulation of neurotransmitters like norepinephrine and serotonin (5-HT), contributing to its effectiveness in pain management . Additionally, it has been found to inhibit the proliferation of cancer cells, indicating potential anti-tumor activity through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Mechanisms of Action

MechanismEffect
Norepinephrine modulationPain relief
Serotonin modulationEnhanced mood and pain perception
COX-2 inhibitionReduced inflammation
Apoptosis inductionAnti-tumor activity

3. Pharmacokinetics

A study on the pharmacokinetics of lappaconitine hydrobromide revealed key parameters following administration in human subjects. The maximum concentration (C_max) was found to be 5.09 ng/ml with a peak time (T_max) of approximately 4.43 hours . This data is crucial for understanding dosing regimens in clinical settings.

Table 3: Pharmacokinetic Parameters

ParameterLappaconitine Hydrobromide
C_max (ng/ml)5.09 ± 4.07
T_max (hours)4.43 ± 3.54

4.1 Pain Management

Lappaconitine is being explored for its use in managing moderate to severe pain, particularly in postoperative settings and chronic pain conditions . Its non-addictive nature makes it a valuable alternative to traditional opioids.

4.2 Antiarrhythmic Effects

As a class I antiarrhythmic drug, lappaconitine has shown efficacy in treating ventricular arrhythmias by blocking sodium channels in cardiac tissues . Clinical trials have demonstrated its ability to restore normal sinus rhythm effectively.

5. Case Studies

Several case studies highlight the effectiveness of lappaconitine in clinical settings:

  • Case Study 1 : A patient with chronic inflammatory pain showed significant improvement after treatment with lappaconitine hydrobromide over a four-week period, with reduced reliance on opioid medications.
  • Case Study 2 : In a cohort of patients with ventricular arrhythmias, lappaconitine administration resulted in a restoration of normal heart rhythm within minutes, showcasing its rapid action compared to conventional therapies.

6. Conclusion

Lappaconitine (hydrobromide) presents a promising therapeutic option due to its potent analgesic and antiarrhythmic properties without the addictive potential associated with opioids. Ongoing research into its mechanisms and clinical applications will further elucidate its role in modern pharmacotherapy.

特性

IUPAC Name

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYROOPXPKMEQ-NEFIHXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97792-45-5
Record name Lappaconitine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lappaconitine (hydrobromide)
Reactant of Route 2
Lappaconitine (hydrobromide)
Reactant of Route 3
Lappaconitine (hydrobromide)
Reactant of Route 4
Reactant of Route 4
Lappaconitine (hydrobromide)
Reactant of Route 5
Reactant of Route 5
Lappaconitine (hydrobromide)
Reactant of Route 6
Reactant of Route 6
Lappaconitine (hydrobromide)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。